
1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate
Overview
Description
“1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 1311313-69-5 . It is a versatile compound utilized in various scientific studies for its multifunctional properties. Its applications range from catalysis to drug synthesis, making it an essential tool in cutting-edge research.
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16O5S . The average mass is 272.317 Da and the monoisotopic mass is 272.071838 Da .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Metabolic Pathways and Detoxification
1,3-Dioxan-4-ylmethyl 4-methylbenzene-1-sulfonate is involved in metabolic pathways and detoxification processes. Studies have shown that compounds like Methylglyoxal (MG), which is a reactive alpha-dicarbonyl, contribute to diabetic complications either as direct toxins or precursors for advanced glycation end products. It is produced primarily from triose phosphates and detoxified to D-lactate (DL) by the glyoxalase pathway. Research indicates that compounds such as metformin can reduce MG levels in a dose-dependent manner and minimize the effect of worsening glycemic control on MG levels (Beisswenger et al., 1999).
Environmental Contamination and Health Risks
The compound is associated with environmental contamination and health risks. Investigations into organochlorine compounds in breast milk have shown that during 20-30 years, levels of these compounds have decreased to various extents. Conversely, the concentrations of compounds like Polybrominated Diphenyl Ethers (PBDEs) have increased, indicating a doubling of the levels every five years. This reflects environmental contamination and background levels in the population. The accumulation and ongoing increase in levels of such compounds call for immediate measures to stop environmental pollution and human exposure (Norén & Meironyté, 2000).
Chemical Exposure and Human Health
Exposure to various chemicals, including this compound, has implications for human health. For instance, the body burden of different perfluorinated substances has been quantified in adult populations living close to a former production plant who are exposed via drinking water. Studies suggest that while health risks related to some of these compounds are unlikely under the present exposure situation, the exposure to others via tap water should be reduced markedly, especially for the population living close to the plant (Fromme et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1,3-dioxan-4-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-8-11-6-7-15-9-16-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHAEPPTDCGPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



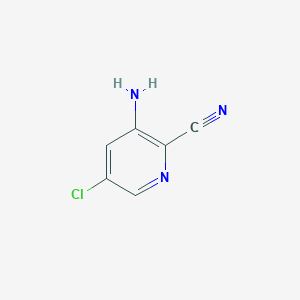
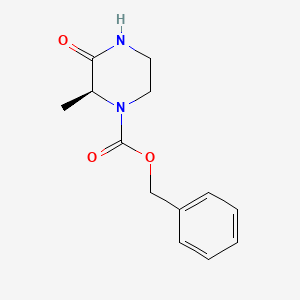
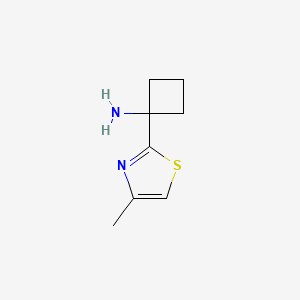
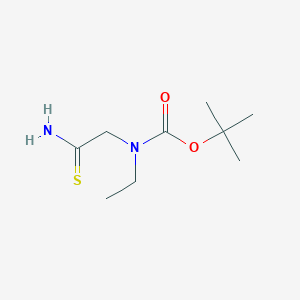

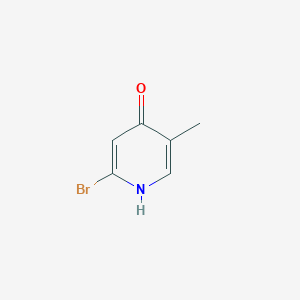



![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)
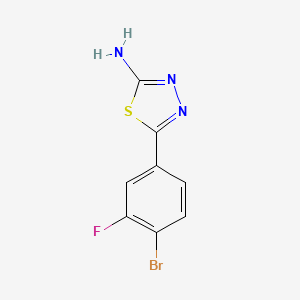
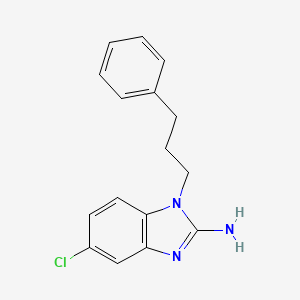
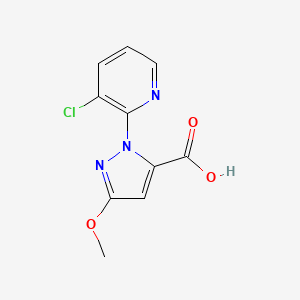
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)